molecular formula C18H14N4O B2510022 (2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile CAS No. 1025530-12-4

(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile

Cat. No.: B2510022
CAS No.: 1025530-12-4
M. Wt: 302.337
InChI Key: BICZMWDPGWIUQC-CAXSRKCJSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or potential uses of the compound in various fields such as medicine, industry, or research .


Molecular Structure Analysis

Molecular structure analysis involves techniques such as X-ray crystallography or electron microscopy to determine the arrangement of atoms within the molecule. Spectroscopic methods like nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy can also provide information about the molecule’s structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties, such as its UV-Vis, IR, or NMR spectra .

Scientific Research Applications

Crystal Packing and Molecular Interactions

The compound exhibits unique crystal packing properties. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, uses rare N⋯π and O⋯π interactions, as well as C–H⋯N and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).

Synthesis of Heterocycles

The reactivity of chloroacetylated β-enamino compounds, closely related to the compound , was studied for the synthesis of heterocyclic compounds. These compounds have potential applications in the development of novel pharmaceuticals (Braibante et al., 2002).

Anticancer Drug Development

Organotin(IV) complexes with amino acetate functionalized Schiff base, similar in structure to the compound, have been synthesized and characterized. These complexes showed significant cytotoxicity against various human tumor cell lines, highlighting their potential as anticancer drugs (Basu Baul et al., 2009).

Antibacterial and Antioxidant Properties

Metal(II) complexes of Schiff base ligands, structurally similar to the compound, were synthesized and shown to possess notable antibacterial and antioxidant activities. Such complexes could have applications in the development of new antibacterial agents and antioxidants (Ejidike & Ajibade, 2015).

UV-Vis Absorption and Phosphorescence Studies

Studies on complexes containing structural analogs of the compound demonstrated their utility in understanding UV-visible absorption and phosphorescence spectra, which is valuable in the fields of material science and photophysics (Brahim, 2019).

HIV-Protease Assay Development

Derivatives of the compound have been employed in the development of sequence-specific chromogenic protease substrates, enabling spectrophotometric detection of HIV-protease activity. This application is crucial for the advancement of HIV research and therapy (Badalassi et al., 2002).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems, such as its binding to specific receptors or its inhibition of certain enzymes .

Safety and Hazards

This involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact. It also involves studying appropriate safety measures for handling and disposing of the compound .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include developing new synthetic methods, studying its mechanism of action in more detail, or exploring potential applications in fields such as medicine or industry .

Properties

IUPAC Name

(Z)-2-amino-3-[1-(4-phenoxyphenyl)ethylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-13(22-18(12-20)17(21)11-19)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10H,21H2,1H3/b18-17-,22-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICZMWDPGWIUQC-DGVOEJPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(=C(C#N)N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N/C(=C(/C#N)\N)/C#N)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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